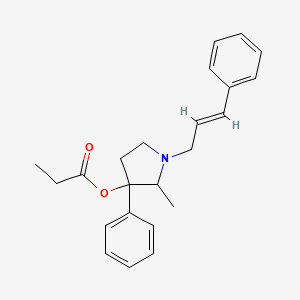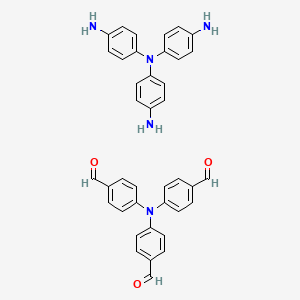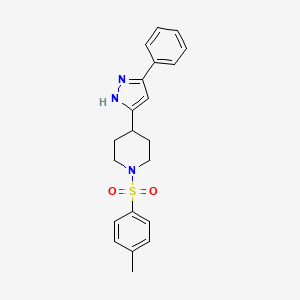
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves multi-step organic reactions. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, followed by sulfonylation and piperidine ring formation . The reaction conditions often require the use of catalysts such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields sulfides .
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Sulfonyl-substituted piperidines: These compounds have similar structural features and are used in similar applications.
Uniqueness
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C21H23N3O2S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-19(10-8-16)27(25,26)24-13-11-18(12-14-24)21-15-20(22-23-21)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,22,23) |
Clave InChI |
CRRLQDLHJZGFRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


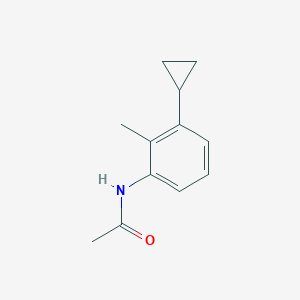
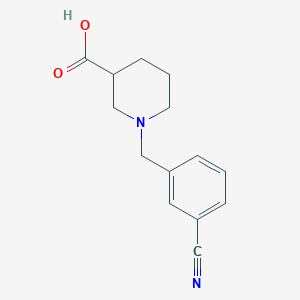

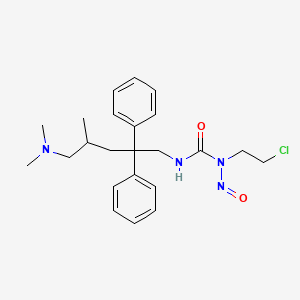

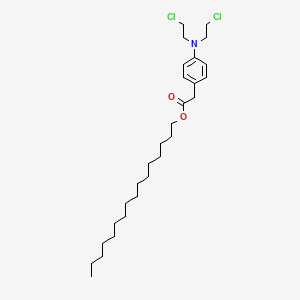

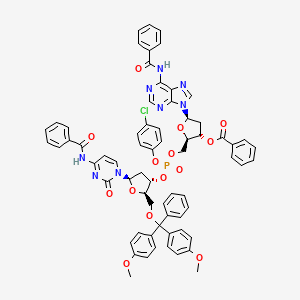
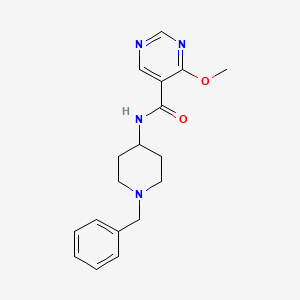
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
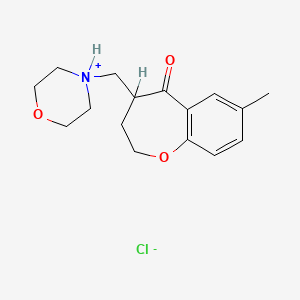
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
